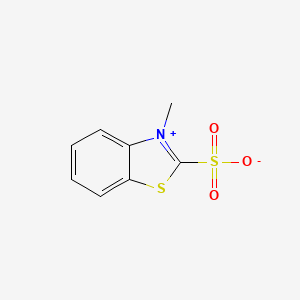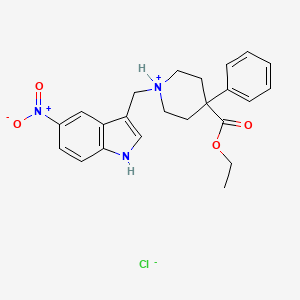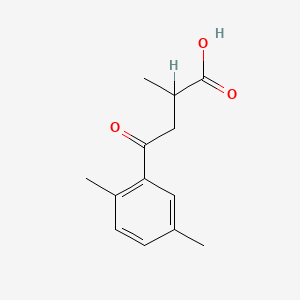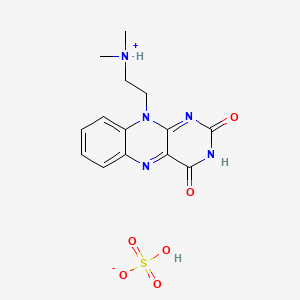
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate is a heterocyclic compound that forms the structural foundation of flavins, such as riboflavin (vitamin B2). It has a tricyclic structure, meaning it consists of three interconnected rings of atoms. This compound is a tautomer of alloxazine and is formed by primary-secondary aromatic o-diamines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate involves the reaction of isoalloxazine with 2-(dimethylamino)ethyl sulfate. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes multiple purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate undergoes various chemical reactions, including:
Reduction: It can also be reduced, which is essential for its role in electron transfer reactions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different isoalloxazine derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a crucial component in electron transfer processes. Its molecular targets include various enzymes and proteins involved in redox reactions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Alloxazine: A tautomer of isoalloxazine with a slightly different structure.
Riboflavin (Vitamin B2): A naturally occurring flavin with a similar tricyclic structure.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin used in various biological processes.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin involved in redox reactions and metabolic pathways.
This compound stands out due to its specific functional groups, which confer unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
101652-11-3 |
|---|---|
Molekularformel |
C14H17N5O6S |
Molekulargewicht |
383.38 g/mol |
IUPAC-Name |
2-(2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H15N5O2.H2O4S/c1-18(2)7-8-19-10-6-4-3-5-9(10)15-11-12(19)16-14(21)17-13(11)20;1-5(2,3)4/h3-6H,7-8H2,1-2H3,(H,17,20,21);(H2,1,2,3,4) |
InChI-Schlüssel |
WESNHKWGQQCGLD-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


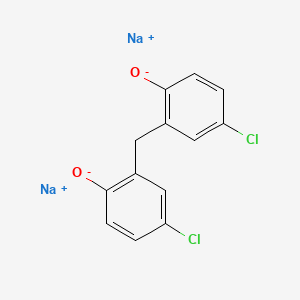

![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)
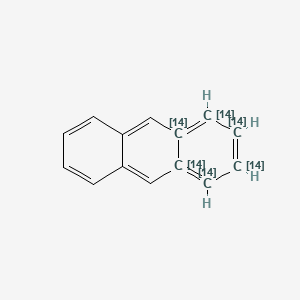

![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
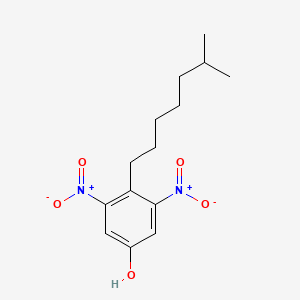
![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
![triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide](/img/structure/B13740510.png)

